molecular formula C10H13N B13346248 3-(m-Tolyl)azetidine

3-(m-Tolyl)azetidine

Cat. No.: B13346248
M. Wt: 147.22 g/mol
InChI Key: QCQFZWYBXJXIAP-UHFFFAOYSA-N
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Description

3-(m-Tolyl)azetidine is a four-membered nitrogen-containing heterocycle with a tolyl group attached to the third carbon atom. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(m-Tolyl)azetidine can be achieved through several methods. . This method is efficient for constructing functionalized azetidines with high regio- and stereoselectivity. Another approach involves the cross-coupling of 3-iodo-azetidine with a tolyl group using palladium catalysts and phosphine ligands .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. The use of continuous flow reactors and microreactor technology has been explored to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(m-Tolyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alkoxides are commonly employed.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced azetidines, and substituted azetidines with various functional groups .

Scientific Research Applications

3-(m-Tolyl)azetidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for constructing complex molecules.

    Biology: The compound is studied for its potential biological activity and as a scaffold for drug development.

    Medicine: Azetidine derivatives are explored for their pharmacological properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 3-(m-Tolyl)azetidine involves its interaction with molecular targets through its nitrogen atom and the strained azetidine ring. The ring strain facilitates the formation of reactive intermediates, which can interact with biological molecules or catalyze chemical reactions. The specific pathways and targets depend on the functionalization of the azetidine ring and the nature of the substituents .

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Three-membered nitrogen heterocycles with higher ring strain and reactivity.

    Pyrrolidines: Five-membered nitrogen heterocycles with lower ring strain and different reactivity profiles.

Uniqueness

3-(m-Tolyl)azetidine is unique due to its balance of ring strain and stability, which allows for efficient tuning of its reactivity and pharmacological properties. This makes it a valuable scaffold in medicinal chemistry and material science .

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

3-(3-methylphenyl)azetidine

InChI

InChI=1S/C10H13N/c1-8-3-2-4-9(5-8)10-6-11-7-10/h2-5,10-11H,6-7H2,1H3

InChI Key

QCQFZWYBXJXIAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CNC2

Origin of Product

United States

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